molecular formula C17H18N2O3 B7162253 N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-3-methoxy-4-methylbenzamide

N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-3-methoxy-4-methylbenzamide

Cat. No.: B7162253
M. Wt: 298.34 g/mol
InChI Key: QSMVJJOAKYJREN-UHFFFAOYSA-N
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Description

N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-3-methoxy-4-methylbenzamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrano[4,3-b]pyridine core, which is a fused ring system containing both oxygen and nitrogen atoms

Properties

IUPAC Name

N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-3-methoxy-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-11-3-4-12(8-16(11)21-2)17(20)19-14-7-13-10-22-6-5-15(13)18-9-14/h3-4,7-9H,5-6,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMVJJOAKYJREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCOC3)N=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-3-methoxy-4-methylbenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrano[4,3-b]pyridine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid with acetic anhydride or butyric anhydride at reflux can yield the desired core structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-3-methoxy-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-3-methoxy-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-3-methoxy-4-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Pyrano[4,3-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and applications.

    Benzamide derivatives: Compounds with a benzamide moiety exhibit different biological activities depending on the nature of the substituents attached to the benzene ring.

Uniqueness

N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-3-methoxy-4-methylbenzamide is unique due to its specific combination of functional groups and fused ring system. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

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